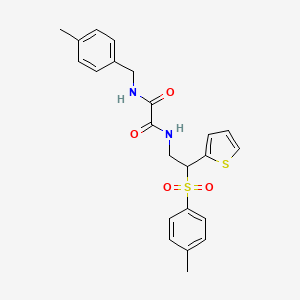

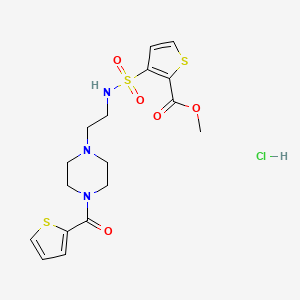

![molecular formula C15H23N3O4S B2993451 methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-41-3](/img/structure/B2993451.png)

methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methylimidazole is an aromatic heterocyclic organic compound. It’s a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It belongs to the class of organic compounds known as n-substituted imidazoles .

Synthesis Analysis

Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The synthesis of 1-methylimidazole can be achieved by acid-catalysed methylation of imidazole by methanol .Molecular Structure Analysis

The molecular structure of 1-methylimidazole consists of an imidazole ring substituted at position 1 . The empirical formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, a Cu (II)-catalyzed synthesis of imidazole derivatives has been reported, which involves the evaluation of their antimicrobial and larvicidal activities .Physical And Chemical Properties Analysis

1-Methylimidazole is a colourless liquid. It has a density of 1.03 g/cm3, a melting point of -6 °C, and a boiling point of 198 °C . The empirical formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S, and its molecular weight is 180.61 .Wissenschaftliche Forschungsanwendungen

1. Peptide Synthesis

Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a compound closely related to the requested chemical, has been synthesized and used in peptide synthesis. It serves as a dipeptide building block, indicating potential applications in the development of peptides and proteins for therapeutic and biochemical purposes (Suter et al., 2000).

2. Organocatalysis

Imidazole-based zwitterionic salts, which are structurally related to the compound , have been found to be efficient organocatalysts. They facilitate the regioselective ring-opening of aziridines by various nucleophiles, suggesting their potential use in organic synthesis and catalysis (Chakraborty Ghosal et al., 2016).

3. Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride, a compound sharing a functional group with the requested chemical, acts as a diazotransfer reagent. It facilitates the conversion of primary amines into azides and methylene substrates into diazo compounds, hinting at its use in chemical synthesis and modifications (Goddard-Borger & Stick, 2007).

4. Ionic Liquid Catalyst

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, structurally similar to the target compound, serves as an efficient and reusable catalyst in the synthesis of various organic compounds. This highlights its potential application in green chemistry and sustainable synthesis processes (Khaligh, 2014).

5. Ring-Cleavage and Cyclization

Compounds like methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, related to the requested chemical, undergo ring-cleavage and cyclization to form bi- or tricyclic lactams or lactones. This suggests their utility in complex organic synthesis and the development of novel organic structures (Molchanov et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 6-(1-propan-2-ylimidazol-4-yl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-11(2)17-9-13(16-10-17)23(20,21)18-6-4-15(5-7-18)8-12(15)14(19)22-3/h9-12H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDQGDUAGQDEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

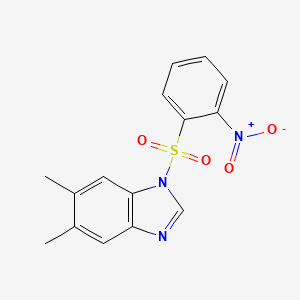

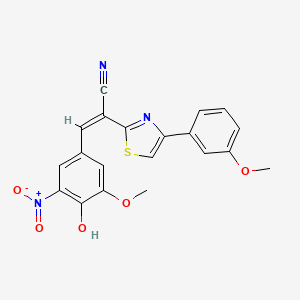

![N-(2-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993369.png)

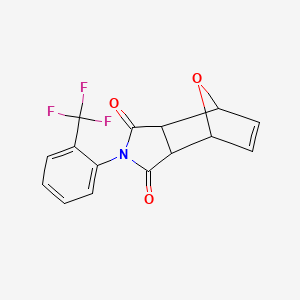

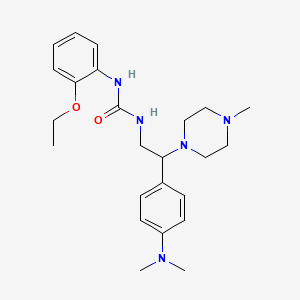

![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)

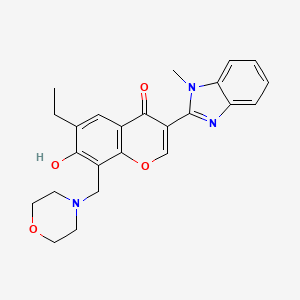

![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)

![6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2993378.png)

![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2993385.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)